molecular formula C16H20BrN5 B15330352 5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine

5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine

Cat. No.: B15330352
M. Wt: 362.27 g/mol
InChI Key: RISGPGIIJDACAG-TXEJJXNPSA-N
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Description

5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H20BrN5 and a molecular weight of 362.27 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Coupling Reaction: The coupling of the brominated pyrimidine with the piperazine derivative under specific conditions.

The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-(dimethylamino)phenyl)pyrimidin-2-amine
  • 5-Bromo-N-(4-(methylpiperazin-1-yl)phenyl)pyrimidin-2-amine

Uniqueness

5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine is unique due to the presence of the cis-3,5-dimethylpiperazine moiety, which can impart specific biological activities and chemical properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C16H20BrN5

Molecular Weight

362.27 g/mol

IUPAC Name

5-bromo-N-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]phenyl]pyrimidin-2-amine

InChI

InChI=1S/C16H20BrN5/c1-11-9-22(10-12(2)20-11)15-5-3-14(4-6-15)21-16-18-7-13(17)8-19-16/h3-8,11-12,20H,9-10H2,1-2H3,(H,18,19,21)/t11-,12+

InChI Key

RISGPGIIJDACAG-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br

Origin of Product

United States

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